![molecular formula C23H19BrN2O B11325628 2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11325628.png)
2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a bromine atom attached to the benzamide moiety, which can influence its reactivity and biological activity.
Preparation Methods
The synthesis of 2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The bromination of the benzamide moiety can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, affecting the overall structure and activity of the compound.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bromine, NBS, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with molecular targets, such as enzymes and receptors. The indole ring can bind to specific sites on proteins, influencing their activity and leading to various biological effects . The bromine atom may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide can be compared with other indole derivatives, such as:
2-bromo-1-(1H-indol-3-yl)ethanone: Another brominated indole compound with different reactivity and applications.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-bromo-1H-indol-3-yl)acetamide: A compound with a similar structure but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the indole and benzamide moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19BrN2O |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H19BrN2O/c24-21-12-6-4-11-18(21)23(27)26-14-19(16-8-2-1-3-9-16)20-15-25-22-13-7-5-10-17(20)22/h1-13,15,19,25H,14H2,(H,26,27) |
InChI Key |
IRZKSBNMSRBJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


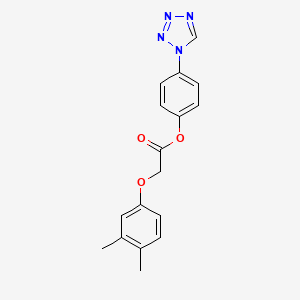
![5-chloro-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325548.png)
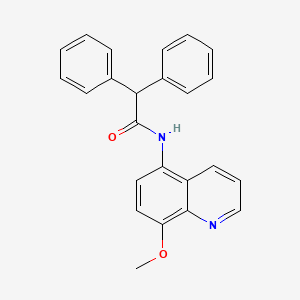
![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11325560.png)
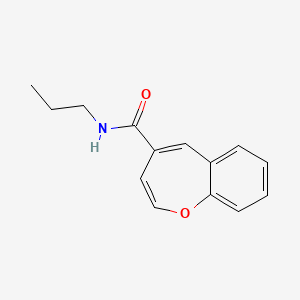
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11325574.png)
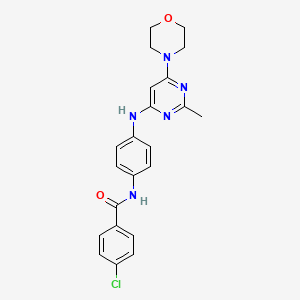
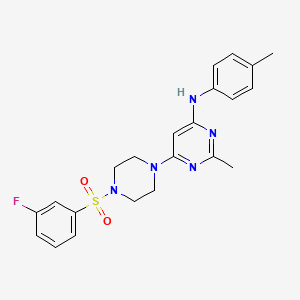
![N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11325592.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11325595.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325596.png)
![2-(2-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325611.png)
![2-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11325612.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11325615.png)
